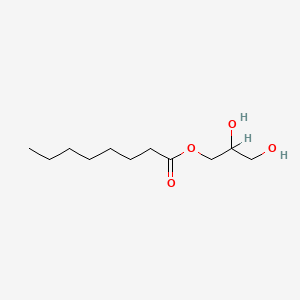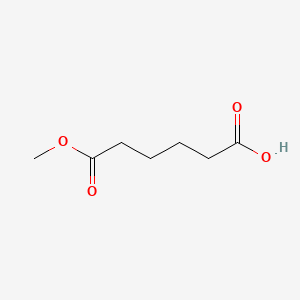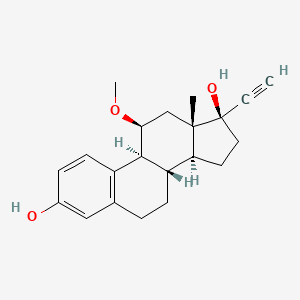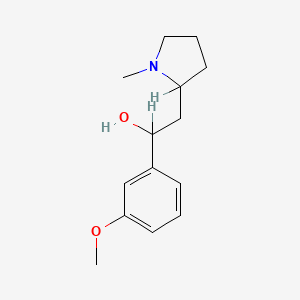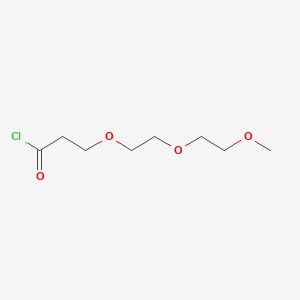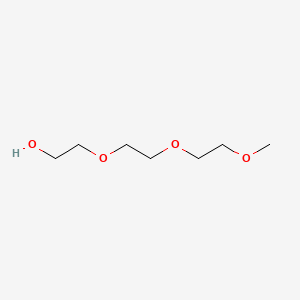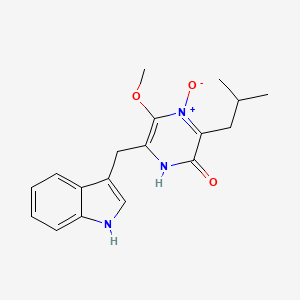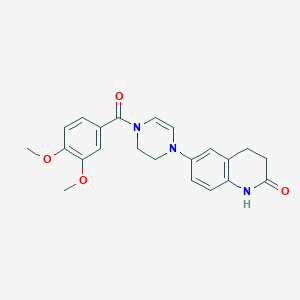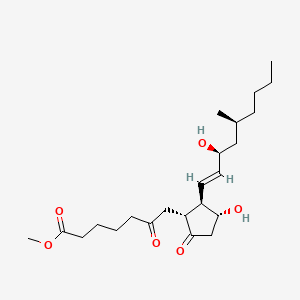
Ornoprostil
Übersicht
Beschreibung
Ornoprostil is a methyl derivative of Prostaglandin E1 (PGE1) developed in Japan . It has a molecular formula of C23H38O6 and a molecular weight of 410.55 . It is used for its anti-ulcerative properties .
Synthesis Analysis
The synthesis of Ornoprostil involves a sequence of reactions starting with commercially available compounds. The synthesis includes treatment with NaBr in the presence of BF3·OEt2, Pd-catalysed coupling of the resulting compound with the alkenylborane, and conversion of the alkenyl moiety into an epoxy and then into a keto group .
Molecular Structure Analysis
Ornoprostil has a molecular formula of C23H38O6 and a molecular weight of 410.55 . The percent composition is C 67.29%, H 9.33%, O 23.38% .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ornoprostil include treatment with NaBr, Pd-catalysed coupling, and conversion of the alkenyl moiety into an epoxy and then into a keto group .
Physical And Chemical Properties Analysis
Ornoprostil has a molecular formula of C23H38O6 and a molecular weight of 410.55 . The percent composition is C 67.29%, H 9.33%, O 23.38% .
Wissenschaftliche Forschungsanwendungen
Hepatic Transporter Regulation
Ornoprostil has been studied for its role in the regulation of hepatic transporters. Research indicates that it can recover the gene expression of certain hepatic transporters, which are down-regulated in association with intestinal injury. This suggests a potential application in treating liver conditions where transporter regulation is compromised .
Gastric Function Modulation
Clinical studies have explored the effect of Ornoprostil on gastric emptying and pancreatic polypeptide release after meal ingestion. This points to its use in managing gastric motility disorders and related gastrointestinal issues .
Gastrointestinal Cytoprotection
Ornoprostil has been tested for its cytoprotective effects on the gastric mucosa, particularly against damage caused by ethanol. This application could be valuable in developing treatments for preventing gastric lesions .
Bile Acid Dynamics Analysis
In clinical laboratories, Ornoprostil-related methods like RIA and ELISA are used to measure bile acids in body fluids. Its role in the simultaneous analysis of serum and feces bile acids using GC-MS highlights its importance in understanding bile acid dynamics in various medical conditions .
Anti-ulcerative Properties
As a methyl derivative of PGE1, Ornoprostil exhibits anti-ulcerative properties, making it a candidate for treating ulcers and promoting gastrointestinal healing .
Wirkmechanismus
Target of Action
Ornoprostil is a synthetic analogue of prostaglandin E1 . It primarily targets the prostaglandin E1 receptors (EP1) . These receptors play a crucial role in various physiological processes, including the regulation of gastric acid secretion and the modulation of immune responses.
Mode of Action
Ornoprostil, as a prostaglandin E1 analogue, binds to the EP1 receptors, leading to a series of intracellular events . It stimulates these receptors on parietal cells in the stomach to reduce gastric acid secretion . Additionally, it increases mucus and bicarbonate secretion along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells .
Biochemical Pathways
Ornoprostil affects several biochemical pathways. It is involved in the calcium signaling pathway and the neuroactive ligand-receptor interaction . By binding to the EP1 receptors, it modulates the intracellular calcium levels, which in turn regulate various cellular functions.
Pharmacokinetics
It has been observed that ornoprostil can influence the expression of certain hepatic transporters . It was found to recover the gene expression of Oatp1a1, Oatp1b2, and Mrp2, which are crucial for drug metabolism and excretion .
Result of Action
The action of Ornoprostil leads to molecular and cellular effects that contribute to its therapeutic benefits. It reduces gastric acid secretion, increases mucus and bicarbonate secretion, and promotes the thickening of the mucosal bilayer . These actions help protect the gastric mucosa, making Ornoprostil beneficial for the treatment of gastric ulcers .
Action Environment
The efficacy and stability of Ornoprostil, like many other drugs, can be influenced by various environmental factors. While specific studies on Ornoprostil are limited, research suggests that factors such as diet, exercise, smoking, alcohol, and exposure to certain chemicals can impact the effectiveness of medications . Therefore, maintaining a healthy lifestyle and minimizing exposure to harmful substances could potentially enhance the effectiveness of Ornoprostil.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBUTFBTUFFBU-LHACABTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021616 | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ornoprostil | |
CAS RN |
70667-26-4 | |
| Record name | Ornoprostil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70667-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornoprostil [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070667264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORNOPROSTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4LK9LH4DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




